FGFR1 inhibitor-13

Description

Properties

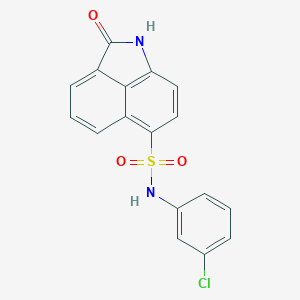

Molecular Formula |

C17H11ClN2O3S |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

InChI |

InChI=1S/C17H11ClN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21) |

InChI Key |

WUXRSBAXZPVARU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FGFR1 Inhibitor-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR1 signaling is implicated in various cancers, making it a key target for therapeutic intervention. This technical guide provides a detailed overview of the mechanism of action of FGFR1 inhibitor-13, a compound identified as an inhibitor of FGFR1. While specific mechanistic studies on this compound are limited, this document extrapolates its function based on the well-established principles of ATP-competitive FGFR inhibitors and its reported potency. Included are summaries of its inhibitory activity, the core signaling pathways it affects, detailed experimental protocols for its characterization, and visual representations of these processes.

Introduction to FGFR1 Signaling

The Fibroblast Growth Factor (FGF) signaling pathway is initiated by the binding of FGF ligands to FGFRs, leading to receptor dimerization and transphosphorylation of specific tyrosine residues in the intracellular kinase domain.[1][2] This autophosphorylation creates docking sites for various signaling proteins, which in turn activate multiple downstream cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3][4] These pathways are integral to regulating essential cellular processes.[3] Dysregulation of FGFR1 signaling, through mechanisms such as gene amplification, mutations, or translocations, can lead to uncontrolled cell growth and tumor progression.[2][4]

This compound: An ATP-Competitive Inhibitor

This compound has been identified as an inhibitor of FGFR1 with a reported IC50 of 4.2 μM.[5] The primary mode of action for the majority of small molecule FGFR1 inhibitors is the competitive inhibition of ATP binding to the kinase domain.[6] By occupying the ATP-binding pocket, these inhibitors prevent the transfer of phosphate from ATP to the tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling.[7]

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. For comparison, data for other representative FGFR inhibitors are also included.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | FGFR1 | Not Specified | 4.2 | [5] |

| PD173074 | FGFR1 | Kinase Assay | 0.021 | [8] |

| FIIN-1 | FGFR1 | Z'-lyte Assay | 0.0092 | [8] |

| Dovitinib (TKI258) | FGFR1 | Kinase Assay | 0.008 | [7] |

| AZD4547 | FGFR1 | Kinase Assay | 0.0005 | [7] |

Core Signaling Pathways Affected by FGFR1 Inhibition

Inhibition of FGFR1 by compounds like this compound is expected to suppress the following key signaling pathways:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation. Inhibition of FGFR1 prevents the recruitment of adaptor proteins like FRS2 and GRB2, which are necessary for the activation of RAS and the subsequent MAPK cascade (RAF-MEK-ERK).[3][9]

-

PI3K-AKT Pathway: This pathway is a major regulator of cell survival and apoptosis. By blocking FGFR1 autophosphorylation, the activation of PI3K and its downstream effector AKT is inhibited, leading to increased apoptosis.[1][3]

-

PLCγ Pathway: Activation of PLCγ by FGFR1 leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).[3][10] Inhibition of FGFR1 abrogates this signaling branch.

Visualizing the Mechanism of Action and Signaling Pathways

FGFR1 Signaling Pathway

Caption: Canonical FGFR1 signaling pathways leading to cellular responses.

Mechanism of this compound

Caption: Competitive inhibition of ATP binding by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize FGFR1 inhibitors.

FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the FGFR1 kinase domain.[11]

Materials:

-

FGFR1 Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

-

384-well plate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Kinase Buffer A.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing 15 nM FGFR1 kinase and 6 nM Eu-anti-Tag antibody in Kinase Buffer A.

-

Tracer Preparation: Prepare a 300 nM solution of Kinase Tracer 236 in Kinase Buffer A.

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted inhibitor to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

-

Data Analysis: Calculate the IC50 value by plotting the FRET signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitor on the viability of cancer cell lines with known FGFR1 alterations.[12][13]

Materials:

-

FGFR1-dependent cancer cell line (e.g., SNU-16)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

Procedure:

-

Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the FGFR1 signaling pathway following inhibitor treatment.[14][15]

Materials:

-

FGFR1-dependent cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with this compound for a specified time (e.g., 2 hours). Stimulate with an FGF ligand if necessary.

-

Cell Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation of target proteins relative to total protein levels.

Experimental Workflow Diagram

Caption: Workflow for characterizing an FGFR1 inhibitor.

Resistance Mechanisms

A key consideration in the development of FGFR inhibitors is the potential for acquired resistance. Common mechanisms include:

-

Gatekeeper Mutations: Mutations in the kinase domain, such as the V561M mutation in FGFR1, can reduce the binding affinity of ATP-competitive inhibitors.[3]

-

Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR1 signaling.

-

Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

Conclusion

This compound, with a reported IC50 of 4.2 μM, is predicted to function as an ATP-competitive inhibitor of the FGFR1 kinase.[5] Its mechanism of action involves blocking the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways critical for cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and other novel FGFR1 inhibitors. A thorough understanding of the mechanism of action, potency, and potential resistance mechanisms is essential for the successful development of targeted therapies against FGFR1-driven malignancies.

References

- 1. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchem.org.ua [medchem.org.ua]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 10. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Cell viability assay [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to FGFR1 Inhibitor-13: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, synthesis, and biological activity of FGFR1 inhibitor-13, a naphthostyril-based compound identified as a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The information presented is collated from the key scientific literature and is intended to support research and development efforts in the field of oncology and kinase inhibitor discovery.

Chemical Structure and Properties

This compound, also designated as compound 1 in the primary literature, belongs to the class of N-phenylnaphthostyril-1-sulfonamides.[1] Its core structure is a naphthostyril heterocycle, which is structurally analogous to the oxindole scaffold found in other well-known kinase inhibitors.[2]

Chemical Name: N-Phenylnaphthostyril-1-sulfonamide

Molecular Formula: C₁₇H₁₂N₂O₃S

CAS Number: 670266-26-9[3]

Chemical Structure:

Quantitative Biological Data

This compound was evaluated for its ability to inhibit the kinase activity of FGFR1. The following table summarizes its in vitro activity and compares it with other key analogs from the same study.[1]

| Compound ID | Structure | FGFR1 Kinase Activity (% at 33 µM) | IC₅₀ (µM) |

| This compound (1) | N-Phenylnaphthostyril-1-sulfonamide | 15 | 4.2 |

| Compound 20 | N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide | Not explicitly stated, but most active | 2.0 |

| Compound 13 | N-(4-methoxyphenyl)naphthostyril-1-sulfonamide | Not explicitly stated | < 3.0 |

| Compound 22 | N-(4-hydroxy-2-methylphenyl)naphthostyril-1-sulfonamide | Not explicitly stated | < 3.0 |

Synthesis of this compound

The synthesis of this compound and its analogs follows a multi-step protocol starting from 1,8-naphthalic anhydride. The general synthetic scheme is outlined below and was reported by Gryshchenko et al.[1][2]

Synthesis Workflow

References

An In-depth Technical Guide to a Novel Class of FGFR1 Inhibitors: The N-phenylnaphthostyril-1-sulfonamides

Disclaimer: The compound designated "FGFR1 inhibitor-13" with CAS number 670266-26-9 is not extensively characterized under this specific name in peer-reviewed scientific literature. Commercial vendor information suggests an IC50 of 4.2 μM and cites the work of Gryshchenko et al. on a series of naphthostyril derivatives.[1] This technical guide provides an in-depth overview of this class of N-phenylnaphthostyril-1-sulfonamide compounds, as detailed in the primary research, to offer a scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction to Fibroblast Growth Factor Receptor 1 (FGFR1)

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family.[2] Upon binding with its cognate fibroblast growth factor (FGF) ligands, FGFR1 dimerizes, leading to the autophosphorylation of its intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cellular processes such as proliferation, differentiation, migration, and survival.[3][4][5] Aberrant FGFR1 signaling, through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2]

The development of small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain is a promising strategy in oncology. This guide focuses on a novel class of N-phenylnaphthostyril-1-sulfonamide based FGFR1 inhibitors.

Physicochemical and Biological Properties

The seminal work by Gryshchenko et al. explored a series of N-phenylnaphthostyril-1-sulfonamides as FGFR1 inhibitors. The inhibitory activities of these compounds were evaluated in vitro, with several derivatives demonstrating low micromolar efficacy.

| Compound Name | Chemical Structure | IC50 (μM) against FGFR1 |

| N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide | [Image of the chemical structure of N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide] | 2 |

| A related analog (potentially "this compound") | [Image of a related N-phenylnaphthostyril-1-sulfonamide structure] | 4.2[1] |

Note: The chemical structure for the 4.2 µM IC50 compound is not publicly available in the cited literature.

Mechanism of Action and Signaling Pathway

N-phenylnaphthostyril-1-sulfonamides are designed as ATP-competitive inhibitors. They are believed to bind to the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of signal transduction can inhibit the proliferation and survival of cancer cells that are dependent on aberrant FGFR1 signaling.

The key signaling cascades inhibited by the blockade of FGFR1 are depicted below:

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of N-phenylnaphthostyril-1-sulfonamides are crucial for reproducibility and further development. Below are representative methodologies based on the cited research and standard practices in the field.

General Synthesis of N-phenylnaphthostyril-1-sulfonamides

The synthesis of the N-phenylnaphthostyril-1-sulfonamide scaffold typically involves a multi-step process. A generalized protocol is as follows:

-

Preparation of Naphthostyril-1-sulfonyl chloride: Naphthostyril is treated with a chlorosulfonating agent (e.g., chlorosulfonic acid) to yield the sulfonyl chloride derivative. The reaction is usually carried out at a controlled temperature.

-

Sulfonamide Formation: The resulting naphthostyril-1-sulfonyl chloride is then reacted with a substituted aniline in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-phenylnaphthostyril-1-sulfonamide.

In Vitro FGFR1 Kinase Assay

The inhibitory activity of the synthesized compounds against the FGFR1 kinase is typically determined using an in vitro kinase assay. A representative protocol is outlined below:

-

Reagents: Recombinant human FGFR1 kinase domain, a suitable substrate (e.g., a synthetic peptide like poly(Glu-Tyr)), ATP (radiolabeled or non-radiolabeled depending on the detection method), and assay buffer.

-

Assay Procedure:

-

The kinase reaction is performed in a 96-well plate.

-

The test compound, diluted to various concentrations, is pre-incubated with the FGFR1 enzyme in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using methods such as a radiometric assay (detecting incorporation of ³²P or ³³P from radiolabeled ATP), or an ELISA-based method using a phospho-specific antibody.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of the inhibitors on the proliferation of cancer cell lines with aberrant FGFR1 signaling can be assessed using various cell-based assays.

-

Cell Lines: A panel of cancer cell lines, including those with known FGFR1 amplification or mutations, and control cell lines with normal FGFR1 expression.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Cell viability or proliferation is measured using a suitable method, such as the MTT assay, which measures mitochondrial activity, or a direct cell counting method.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Experimental and Developmental Workflow

The discovery and preclinical development of a novel FGFR1 inhibitor follows a structured workflow, from initial concept to in vivo testing.

Caption: A typical workflow for the development of a targeted kinase inhibitor.

Conclusion

The N-phenylnaphthostyril-1-sulfonamide scaffold represents a promising starting point for the development of novel FGFR1 inhibitors. The low micromolar activity of the lead compounds from this series warrants further investigation and optimization to enhance potency and selectivity. The methodologies and workflows described in this guide provide a framework for the continued research and development of this and other classes of FGFR1 inhibitors for potential therapeutic applications in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: FGFR1 Inhibitor-13 Target Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target binding affinity and kinetics of FGFR1 inhibitor-13, a compound identified as a naphthostyril derivative. Due to the limited publicly available kinetic data for this specific inhibitor, this document also presents information on other relevant FGFR1 inhibitors to offer a broader context for drug development professionals. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Introduction to FGFR1 and its Inhibition

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of various cancers, including breast, lung, and bladder cancer.[2] This makes FGFR1 a compelling target for anticancer therapies.

FGFR1 inhibitors are typically small molecules that compete with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling cascades.[3] "this compound" is a specific compound from a series of N-phenylnaphthostyril-1-sulfonamides.[4][5]

Quantitative Binding Affinity Data

| Inhibitor Name | Target | Assay Type | IC50 | Ki | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |

| This compound | FGFR1 | Kinase Assay | 4.2 µM | N/A | N/A | N/A | [5] |

| PRN1371 | FGFR1 | Biochemical | 0.6 nM | 1.6 nM | 1.2 x 10⁶ | 0.0019 | [6] |

| FIIN-1 | FGFR1 | Biochemical | 9.2 nM | 2.8 nM | N/A | N/A | [7] |

| AZD4547 | FGFR1 | Cell-free | 0.2 nM | N/A | N/A | N/A | [8] |

| Infigratinib (BGJ398) | FGFR1 | Cell-free | 0.9 nM | N/A | N/A | N/A | [8] |

| PD173074 | FGFR1 | Cell-free | ~25 nM | N/A | N/A | N/A | [8] |

N/A: Data not publicly available.

The Importance of Binding Kinetics

While IC50 and Ki values provide a measure of a drug's potency, they do not fully describe the interaction between an inhibitor and its target. Binding kinetics, which includes the on-rate (kon) and off-rate (koff), offers a more dynamic view of this interaction. The ratio of koff to kon determines the equilibrium dissociation constant (Kd), which is often similar to the Ki.

A slow off-rate can lead to a prolonged duration of target inhibition, which may translate to improved efficacy and less frequent dosing in a clinical setting. This prolonged target engagement, often referred to as a long residence time, is a desirable characteristic for many kinase inhibitors. Irreversible covalent inhibitors, by design, have a koff of zero.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on the methodologies described in the originating publication and general practices for kinase inhibitor testing.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the general steps for determining the IC50 value of an inhibitor against FGFR1.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of FGFR1 by 50%.

Materials:

-

Recombinant human FGFR1 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test inhibitor (this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the recombinant FGFR1 kinase.

-

Add the diluted inhibitor to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics of small molecules to a protein target.[9][10]

Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) of an inhibitor for FGFR1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human FGFR1

-

Immobilization buffer (e.g., sodium acetate)

-

Running buffer (e.g., HBS-EP+)

-

Test inhibitor

-

Regeneration solution

Procedure:

-

Immobilize the recombinant FGFR1 onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of the test inhibitor in the running buffer.

-

Inject the inhibitor solutions over the sensor surface at a constant flow rate, allowing for association.

-

Switch to running buffer alone to monitor the dissociation of the inhibitor from the receptor.

-

After each cycle, regenerate the sensor surface to remove any remaining bound inhibitor.

-

Analyze the resulting sensorgrams using the instrument's software to fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.

Cell-Based Assays for Downstream Signaling

Cell-based assays are crucial for confirming that an inhibitor can effectively block FGFR1 signaling within a cellular context.[11][12]

Objective: To assess the inhibitor's ability to block FGF-induced phosphorylation of downstream signaling proteins like ERK.

Materials:

-

Cancer cell line with known FGFR1 amplification or activation (e.g., SNU-16)

-

Cell culture medium and supplements

-

Test inhibitor

-

FGF ligand (e.g., FGF2)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-p-ERK, anti-total-ERK, anti-FGFR1)

Procedure:

-

Culture the cells to approximately 80% confluency.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with various concentrations of the inhibitor for a specified time.

-

Stimulate the cells with an FGF ligand to activate the FGFR1 pathway.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies against phosphorylated and total forms of downstream targets (e.g., ERK) to assess the level of inhibition.

Visualizations

FGFR1 Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by FGFR1.

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for characterizing a novel kinase inhibitor.

Caption: Workflow for FGFR1 Inhibitor Characterization.

Conclusion

This compound is a naphthostyril-based compound with a reported IC50 of 4.2 µM against its target. While this provides a basic measure of its potency, a full understanding of its therapeutic potential requires a more in-depth characterization of its binding kinetics. The experimental protocols and workflows detailed in this guide provide a framework for such investigations. For drug development professionals, understanding not just the affinity but also the kinetics of target binding is crucial for selecting and optimizing lead candidates with the potential for greater clinical success. The provided comparative data for other FGFR1 inhibitors highlights the potency that has been achieved in this class of targeted therapies.

References

- 1. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and biological evaluation of new anticancer drugs: FGFR inhibitors [tesidottorato.depositolegale.it]

- 3. Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioradiations.com [bioradiations.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide on the Impact of FGFR1 Inhibition on MAPK and PI3K/AKT Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention. This technical guide focuses on the impact of a representative FGFR1 inhibitor, designated here as FGFR1 inhibitor-13 (with a known IC50 of 4.2 μM), on two critical downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) and the PI3K/AKT pathways. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols for assessing inhibitor efficacy, and a structured presentation of expected quantitative data.

Introduction to FGFR1 Signaling

The FGFR1 signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. These phosphorylated sites serve as docking platforms for adaptor proteins, which in turn activate multiple downstream pathways.[1]

-

MAPK Pathway: The recruitment of FRS2 (FGFR Substrate 2) activates the Ras-Raf-MEK-ERK pathway, a critical regulator of gene transcription and cell cycle progression.[2][3]

-

PI3K/AKT Pathway: FGFR1 activation also leads to the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is central to cell survival, growth, and metabolism.[1][4]

FGFR1 inhibitors are typically small molecules that compete with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.[5]

Quantitative Analysis of this compound Efficacy

The following tables summarize hypothetical, yet representative, quantitative data for an FGFR1 inhibitor with properties similar to this compound. This data is compiled from typical findings in the literature for selective FGFR1 inhibitors.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition

| Parameter | Value | Cell Line/Assay Condition | Reference |

| FGFR1 Kinase IC50 | 4.2 μM | Biochemical Kinase Assay | [6] |

| FGFR2 Kinase IC50 | > 50 μM | Biochemical Kinase Assay | N/A |

| FGFR3 Kinase IC50 | > 50 μM | Biochemical Kinase Assay | N/A |

| Cell Proliferation IC50 | 5.8 μM | NCI-H1581 (FGFR1-amplified lung cancer) | [7] |

| Cell Proliferation IC50 | > 100 μM | A549 (FGFR1-low lung cancer) | [7] |

Table 2: Inhibition of Downstream Signaling Pathway Phosphorylation

| Target Protein | Inhibitor Concentration | % Inhibition of Phosphorylation | Cell Line |

| p-ERK1/2 (Thr202/Tyr204) | 1 μM | 35% | NCI-H1581 |

| 5 μM | 78% | NCI-H1581 | |

| 10 μM | 92% | NCI-H1581 | |

| p-AKT (Ser473) | 1 μM | 25% | NCI-H1581 |

| 5 μM | 65% | NCI-H1581 | |

| 10 μM | 85% | NCI-H1581 |

Detailed Experimental Protocols

Western Blotting for Phosphorylated ERK and AKT

This protocol details the immunodetection of phosphorylated (activated) ERK1/2 and AKT in cancer cells treated with an FGFR1 inhibitor.

Materials:

-

FGFR1-dependent cancer cell line (e.g., NCI-H1581)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 μL of lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (20-30 μg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

In Vitro Kinase Assay

This protocol describes a method to determine the IC50 of an inhibitor against purified FGFR1 kinase.

Materials:

-

Recombinant human FGFR1 kinase

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White 96-well plates

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of FGFR1 kinase and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.

-

Kinase Reaction:

-

Add the inhibitor dilutions to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to each well.

-

Initiate the reaction by adding the ATP solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of the FGFR1 inhibitor on the viability of cancer cells.

Materials:

-

FGFR1-dependent cancer cell line

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: FGFR1 Signaling and Inhibition.

Caption: Western Blot Workflow.

Caption: In Vitro Kinase Assay Workflow.

Conclusion

The inhibition of FGFR1 presents a promising strategy for the treatment of cancers with aberrant FGFR1 signaling. A thorough understanding of an inhibitor's impact on downstream pathways such as MAPK and PI3K/AKT is essential for its preclinical and clinical development. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of FGFR1 inhibitors like this compound. By employing these detailed protocols, researchers can effectively characterize the potency and mechanism of action of novel therapeutic compounds targeting the FGFR1 signaling axis.

References

- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential role of AKT in tumor cells addicted to FGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FGFR3-TACC3 fusion proteins act as naturally occurring drivers of tumor resistance by functionally substituting for EGFR/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of Naphthostyril-Based FGFR1 Inhibitors

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a novel class of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors based on the naphthostyril scaffold. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling, through gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention.[1][2] This guide focuses on a series of N-phenylnaphthostyril-1-sulfonamides, a novel class of FGFR1 inhibitors, with a particular focus on the lead compound, N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide, which demonstrates the most promising activity in this series.[1][3]

Discovery and Design Rationale

The discovery of this inhibitor class began with the screening of an in-house compound library for molecules containing the naphthostyril scaffold.[1] The rationale for investigating this scaffold was its structural similarity to oxindole, a core component of other known kinase inhibitors.[1] The initial screening identified several naphthostyril derivatives with low micromolar inhibitory activity against FGFR1.[1]

Further design and optimization were guided by molecular modeling studies, which predicted that the naphthostyril core could occupy the adenine-binding pocket of the ATP-binding site of FGFR1.[1] The model suggested that the NH and carbonyl groups of the naphthostyril moiety could form hydrogen bonds with the hinge region residues Glu562 and Ala564, respectively, anchoring the inhibitor in the active site.[1] This led to the synthesis and evaluation of a series of N-phenylnaphthostyril-1-sulfonamides to explore the structure-activity relationship (SAR).[1]

Chemical Synthesis

The synthesis of the N-phenylnaphthostyril-1-sulfonamide derivatives is achieved through a straightforward synthetic route. The key steps involve the sulfonation of the naphthostyril core followed by the coupling of various substituted anilines.

Characterization and Biological Activity

The synthesized compounds were characterized to determine their inhibitory activity against FGFR1 and their antiproliferative effects on cancer cell lines.

In Vitro FGFR1 Kinase Inhibition

The inhibitory activity of the synthesized N-phenylnaphthostyril-1-sulfonamides against FGFR1 was determined using a P32 radioassay.[1] The results, summarized in the table below, highlight the structure-activity relationships within this series.

| Compound | Substituent (R) | IC50 (µM)[1] |

| 12 | H | 4.2 |

| 13 | 2-OH | 2.8 |

| 14 | 3-OH | 3.5 |

| 20 | 4-OH | 2.0 |

| 22 | 4-OCH3 | 2.9 |

| 25 | 4-Cl | 5.8 |

| 28 | 4-CH3 | 8.7 |

Table 1: In vitro FGFR1 inhibitory activity of selected N-phenylnaphthostyril-1-sulfonamides.

The SAR data indicates that a hydroxyl group at the para-position of the phenyl ring (compound 20 ) confers the highest potency against FGFR1.[1]

Kinase Selectivity

The most potent compound, N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide (compound 20 ), was further evaluated for its selectivity against a panel of other kinases. The results demonstrated good selectivity for FGFR1 over other tested kinases.

Cell-Based Proliferation Assays

The antiproliferative activity of the most potent inhibitors was assessed in the KG1 myeloma cell line, which exhibits constitutive FGFR1 activity.[1] The results are presented in the table below.

| Compound | Concentration (µM) | % Inhibition of Proliferation[1] |

| 13 | 10 | 25 |

| 100 | 45 | |

| 20 | 10 | 30 |

| 100 | 55 | |

| 22 | 10 | <10 |

| 100 | <10 |

Table 2: Antiproliferative activity of selected inhibitors in the KG1 cell line.

The data shows that while the compounds exhibit antiproliferative effects, their potency in cellular assays is modest, suggesting that further optimization is needed to improve cell permeability and/or reduce off-target effects.[1]

Signaling Pathway

FGFR1 is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFR1 include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell proliferation and survival.[1] The naphthostyril-based inhibitors act by competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections provide representative methodologies for the key experiments involved in the characterization of these FGFR1 inhibitors.

FGFR1 Kinase Assay (Radiometric)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against FGFR1 using a radiometric assay.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in kinase reaction buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the FGFR1 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-32P]ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-32P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the antiproliferative effects of compounds on cancer cell lines.

Materials:

-

KG1 myeloma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed KG1 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The N-phenylnaphthostyril-1-sulfonamide series represents a novel class of FGFR1 inhibitors with low micromolar potency. The lead compound, N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide, demonstrates promising in vitro activity and selectivity. However, the modest cellular potency suggests that further medicinal chemistry efforts are required to improve the pharmacokinetic and pharmacodynamic properties of these compounds. Future work should focus on optimizing the scaffold to enhance cell permeability and metabolic stability, which could lead to the development of more potent and clinically relevant FGFR1 inhibitors for cancer therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Kinase Assay of FGFR1 Inhibitor-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating "FGFR1 inhibitor-13," a compound identified as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document outlines the inhibitor's potency, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Inhibitor Potency

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme, in this case, FGFR1, by 50%.

| Inhibitor Name | Target Kinase | IC50 Value |

| This compound | FGFR1 | 4.2 µM[1] |

Experimental Protocols: In Vitro FGFR1 Kinase Assay

Multiple methodologies can be employed to determine the in vitro IC50 value of an FGFR1 inhibitor. Below are detailed protocols for common assay formats, including FRET-based and filter-based assays.

LanthaScreen™ Eu Kinase Binding Assay (A Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase of interest.

Materials:

-

FGFR1 Kinase (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Compound (this compound)

-

Staurosporine (positive control)

-

384-well plate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing 15 nM FGFR1 kinase and 6 nM Eu-anti-Tag Antibody in Kinase Buffer A.

-

Tracer Preparation: Prepare a solution of Kinase Tracer 236 at the desired concentration (e.g., 100 nM) in Kinase Buffer A.

-

Assay Assembly:

-

Add 5 µL of the test compound dilution to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A decrease in FRET signal indicates displacement of the tracer by the inhibitor.[2]

Z'-LYTE™ Enzymatic Kinase Assay

This assay format measures the extent of phosphorylation of a peptide substrate by the kinase.

Materials:

-

Recombinant FGFR1 kinase domain

-

Z'-LYTE™ peptide substrate

-

ATP

-

Test Compound (this compound)

-

Development Reagent

-

Stop Reagent

Procedure:

-

Assay Setup: In a 96-well plate, combine 8 ng of recombinant FGFR1, 2 µM peptide substrate, and the test inhibitor at various concentrations.

-

Kinase Reaction: Initiate the reaction by adding ATP to a final concentration of 40 µM.

-

Incubation: Incubate the reaction mixture for 1 hour.

-

Development: Add the Development Reagent to the wells. This reagent contains proteases that will cleave the unphosphorylated peptide.

-

Stopping the Reaction: Add the Stop Reagent to halt the development reaction.

-

Signal Detection: The phosphorylated peptide is protected from cleavage and will generate a fluorescence signal upon excitation. Read the fluorescence on a suitable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the fluorescence signal against the inhibitor concentration.[3]

Radioactive Filter Binding Assay ([γ-³²P]ATP)

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

-

Immunoprecipitated or recombinant active FGFR1

-

[γ-³²P]ATP

-

Substrate (e.g., a synthetic peptide or a protein like enolase)

-

Test Compound (this compound)

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing FGFR1, the substrate, the test inhibitor at various concentrations, and the kinase reaction buffer.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the remaining kinase activity (as measured by radioactivity) against the inhibitor concentration.

Visualization of Signaling Pathways and Workflows

FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and migration.[4][5][6] The binding of a Fibroblast Growth Factor (FGF) ligand, in conjunction with heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6] This activation triggers the recruitment of docking proteins and the subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[5][7]

Caption: Simplified FGFR1 signaling cascade.

In Vitro Kinase Assay Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Caption: General workflow for an in vitro kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Signaling by FGFR1 [reactome.org]

- 5. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

Preliminary Investigation of FGFR1 Inhibitor-13 in FGFR1-Amplified Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 1 (FGFR1) amplification is a key oncogenic driver in a variety of solid tumors, including breast and lung cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the preliminary investigation of FGFR1 inhibitors, with a specific focus on a novel naphthostyril derivative, FGFR1 inhibitor-13. We will explore the underlying signaling pathways, present preclinical data on inhibitor efficacy, and provide detailed experimental protocols for key assays in the evaluation of FGFR1-targeted therapies. This guide is intended to serve as a resource for researchers and drug development professionals working to advance novel cancer therapeutics.

Introduction: The Role of FGFR1 in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often driven by gene amplification, leads to constitutive activation of downstream pathways that promote tumorigenesis, angiogenesis, and metastatic progression.[1][2] FGFR1 amplification is most notably found in 10% of breast cancers and up to 22% of squamous non-small cell lung cancers (NSCLC).[2][3] This genetic aberration is frequently associated with a poorer prognosis, highlighting the urgent need for effective targeted therapies.[4]

The primary mechanism of oncogenesis driven by FGFR1 amplification is the overexpression of the FGFR1 protein, leading to enhanced signaling cascades that drive uncontrolled cell growth and survival.[1] Key downstream signaling pathways activated by FGFR1 include the Ras-MAPK and PI3K-AKT pathways, both of which are central to cancer cell proliferation and evasion of apoptosis.[1][5]

FGFR1 Signaling Pathways

Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream signaling events. The primary pathways implicated in FGFR1-driven cancers are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a major downstream pathway activated by FGFR1.[6] Its activation is critical for cell proliferation and differentiation.[6]

-

PI3K-AKT-mTOR Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.[5]

-

PLCγ-PKC Pathway: This pathway is involved in regulating tumor cell metastasis.[5]

-

JAK-STAT Pathway: This pathway plays a role in promoting tumor invasion, metastasis, and immune evasion.[5]

The constitutive activation of these pathways due to FGFR1 amplification provides a strong rationale for the development of targeted inhibitors.

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

This compound: A Naphthostyril Derivative

A novel class of FGFR1 inhibitors based on a naphthostyril heterocycle has been identified. Within this series, This compound (compound 1) , an N-phenylnaphthostyril-1-sulfonamide, demonstrated inhibitory activity against FGFR1 with an IC50 of 4.2 μM in in-vitro kinase assays.[7] Further optimization of this scaffold led to the identification of more potent analogs, such as N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide, which exhibited an IC50 of 2 µM.[6] These preliminary studies suggest that N-phenylnaphthostyril-1-sulfonamides are a promising class of compounds for further development as anticancer agents.[6]

Quantitative Preclinical Data

While extensive preclinical data for this compound in FGFR1-amplified tumor models is not yet publicly available, the following tables summarize representative data from other well-characterized FGFR inhibitors in similar contexts. This data provides a benchmark for the expected activity of a potent and selective FGFR1 inhibitor.

Table 1: In Vitro Activity of Representative FGFR Inhibitors in FGFR1-Amplified Cancer Cell Lines

| Compound | Cell Line | Cancer Type | FGFR1 Amplification Status | IC50 (nM) | Reference |

| AZD4547 | H1581 | Lung Squamous Cell Carcinoma | Amplified | 18 | (Pardo et al., 2013) |

| AZD4547 | DMS114 | Small Cell Lung Cancer | Amplified | 27 | (Pardo et al., 2013) |

| Lucitanib | H1581 | Lung Squamous Cell Carcinoma | Amplified | 130 | [8] |

| Lucitanib | DMS114 | Small Cell Lung Cancer | Amplified | 210 | [8] |

Table 2: In Vivo Antitumor Efficacy of Representative FGFR Inhibitors in FGFR1-Amplified Xenograft Models

| Compound | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| AZD4547 | H1581 | Lung Squamous Cell Carcinoma | 12.5 mg/kg, BID | 95 | (Pardo et al., 2013) |

| Lucitanib | H1581 | Lung Squamous Cell Carcinoma | 10 mg/kg, QD | 85 | [8] |

| Lucitanib | DMS114 | Small Cell Lung Cancer | 10 mg/kg, QD | 78 | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments essential for the preclinical evaluation of FGFR1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the FGFR1 inhibitor (e.g., this compound) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for MTT Cell Viability Assay.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of FGFR1 and its downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat FGFR1-amplified cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5][10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR1, total FGFR1, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot Workflow for Phospho-proteins.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of the FGFR1 inhibitor in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject 5-10 million FGFR1-amplified cancer cells (e.g., H1581) into the flank of immunodeficient mice (e.g., nude or NSG mice).[11]

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

Treatment Initiation: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the FGFR1 inhibitor (formulated in an appropriate vehicle) via oral gavage or intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle only.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition).

Conclusion and Future Directions

The preliminary data on this compound and the broader success of other FGFR1 inhibitors in preclinical models underscore the therapeutic potential of targeting FGFR1 in cancers with amplification of this gene. The naphthostyril scaffold represents a promising starting point for the development of potent and selective FGFR1 inhibitors.

Future investigations should focus on:

-

Comprehensive in vitro profiling of this compound and its analogs in a panel of FGFR1-amplified cancer cell lines.

-

In vivo efficacy studies in relevant patient-derived xenograft (PDX) models of FGFR1-amplified tumors.

-

Pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure, target engagement, and antitumor activity.

-

Evaluation of potential combination strategies to overcome resistance and enhance therapeutic efficacy.

By systematically addressing these areas, the full therapeutic potential of novel FGFR1 inhibitors like this compound can be realized for patients with FGFR1-amplified cancers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchhub.com [researchhub.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. raybiotech.com [raybiotech.com]

- 9. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Structural Analysis of the FGFR1 Inhibitor-13 Binding Pocket: A Technical Guide

Abstract: The Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] Small molecule inhibitors that target the ATP-binding pocket of the FGFR1 kinase domain are a promising class of anti-cancer agents. This technical guide provides an in-depth analysis of the methodologies used to characterize the binding pocket of FGFR1, with a focus on understanding the interactions of compounds like FGFR1 inhibitor-13. We detail the experimental protocols for key analytical techniques, present quantitative data for a range of inhibitors, and visualize complex biological and experimental workflows to support researchers and professionals in the field of drug development.

Introduction to the FGFR1 Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of numerous biological processes.[4] The pathway is initiated by the binding of FGF ligands, in concert with heparan sulfate proteoglycans (HSPG), to FGFRs.[1] This binding event induces receptor dimerization and subsequent transphosphorylation of tyrosine residues within the intracellular kinase domains.[4]

Activated FGFR1 serves as a docking site for various adaptor proteins, such as FRS2, which trigger multiple downstream signaling cascades.[1] The primary pathways activated include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[1]

-

PI3K-AKT Pathway: Crucial for cell survival and inhibition of apoptosis.[1][4]

-

PLCγ Pathway: Involves the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC).[5]

Given its central role in promoting mitogenesis, angiogenesis, and cell survival, the constitutive activation of FGFR1 through gene amplification, fusion, or mutation is a known driver in several tumor types, establishing it as a key therapeutic target.[2][6]

Characterization of FGFR1 Inhibitors

The efficacy of an FGFR1 inhibitor is quantified by its ability to block the kinase's catalytic activity. This compound has been identified as an inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 4.2 μM.[7] To contextualize this potency, the table below compares the biochemical data of this compound with other well-characterized FGFR inhibitors.

Table 1: Comparative Inhibitory Potency of Selected FGFR Inhibitors

| Compound Name | Target(s) | IC₅₀ (nM) | Binding Affinity (Kd, nM) | Assay Type | Reference |

|---|---|---|---|---|---|

| This compound | FGFR1 | 4200 | Not Reported | Not Specified | [7] |

| FIIN-1 | FGFR1-4 | 9.2 (FGFR1) | 2.8 (FGFR1) | Z'-lyte / KinomeScan | [8] |

| FIIN-2 | FGFR1-4 | 3.1 (FGFR1) | Not Reported | Z'-lyte | [6] |

| PRN1371 | FGFR1-4 | 0.6 (FGFR1) | Not Reported | Biochemical | [9] |

| TAS-120 | FGFR1-3 | <10 | Not Reported | Kinase Assay | [3] |

| AZD4547 | FGFR1-3 | Not Reported | Not Reported | HTRF | [10] |

| PD173074 | FGFRs | Not Reported | Not Reported | Not Specified |[8] |

Note: IC₅₀ values can vary based on assay conditions, such as ATP concentration.

Methodologies for Structural and Biophysical Analysis

A multi-faceted approach combining crystallography, biophysics, and biochemistry is essential for a thorough structural analysis of an inhibitor's binding pocket.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural data of the protein-ligand complex, revealing the precise binding mode of the inhibitor.[11] This information is invaluable for structure-based drug design.[11] The general workflow involves producing stable, well-ordered protein crystals, collecting diffraction data, and calculating electron density maps to model the atomic structure.[11]

Experimental Protocol: FGFR1 Kinase Domain Crystallization

-

Protein Expression and Purification: The human FGFR1 kinase domain (e.g., residues 455-766) is expressed in a suitable system (e.g., E. coli or insect cells). The protein is then purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.

-

Complex Formation: The purified FGFR1 kinase domain is incubated with a molar excess (e.g., 3-5 fold) of the inhibitor (e.g., this compound) to ensure saturation of the binding site.

-

Crystallization: The protein-inhibitor complex is concentrated and subjected to crystallization screening using techniques like hanging-drop vapor diffusion.[12] A typical crystallization buffer might contain a precipitant (e.g., PEG 4000), a salt (e.g., ammonium sulfate), and various additives.[12]

-

Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed to determine the space group and unit cell dimensions and to integrate reflection intensities.

-

Structure Determination and Refinement: The structure is solved using molecular replacement with a known FGFR1 structure as a search model.[12] The model is then refined against the experimental data to improve its fit to the electron density map, and the inhibitor is modeled into its corresponding density.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics of molecular interactions in real-time.[13] It provides quantitative data on the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kₑ), which defines binding affinity.[13][14]

Experimental Protocol: SPR Analysis of Inhibitor Binding

-

Chip Preparation: A sensor chip (e.g., CM5) is activated for covalent immobilization of the protein.

-

Ligand Immobilization: Purified FGFR1 kinase is immobilized onto the sensor chip surface at a low density to avoid mass transport limitations.[15]

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the chip surface. A reference flow cell is used for background subtraction.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of analyte binding, is recorded over time, generating a sensorgram.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the kₐ, kₑ, and Kₑ values. Studies have shown that for some inhibitor series, the dissociation rate is the key driver for differences in overall binding affinity.[2]

In Vitro Kinase Inhibition Assays

Biochemical kinase assays are performed to measure the potency of an inhibitor in blocking the enzymatic activity of FGFR1. Several formats exist, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced during the kinase reaction.[3]

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).[3] Prepare serial dilutions of the test inhibitor (e.g., this compound).

-

Kinase Reaction: In a 384-well plate, incubate the FGFR1 enzyme with the inhibitor dilutions for a set period (e.g., 30 minutes) at room temperature.[3]

-

Initiate Reaction: Add the kinase substrate (e.g., a synthetic peptide) and ATP to start the phosphorylation reaction. Incubate for a specified time (e.g., 1 hour).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the resulting luminescence, which is proportional to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structural Insights into the FGFR1 Binding Pocket

While a specific co-crystal structure for this compound is not publicly available, analysis of other inhibitors reveals key features of the FGFR1 ATP-binding site that are critical for inhibitor design.

-

Hinge Region: Inhibitors typically form crucial hydrogen bonds with the backbone of residues in the hinge region (e.g., Ala564), mimicking the interaction of the adenine ring of ATP.[16]

-

DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop determines the kinase's state. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" state, often accessing an adjacent hydrophobic pocket.[17]

-

Gatekeeper Residue: A valine residue (V561 in FGFR1) acts as the "gatekeeper," controlling access to a deeper hydrophobic pocket.[17] The size of this residue is a key determinant of inhibitor selectivity. Mutations at this site can confer drug resistance.[17]

-

P-loop: The nucleotide-binding loop (P-loop) can exhibit conformational flexibility, which can be exploited by inhibitors to achieve higher affinity and selectivity.[18] Some covalent inhibitors are designed to form a bond with a unique cysteine residue in the P-loop of FGFRs.[8]

The combination of kinetic data from SPR, potency data from kinase assays, and high-resolution structural data from crystallography allows for a comprehensive understanding of the structure-activity relationship (SAR), guiding the optimization of lead compounds.

Conclusion

The structural and biophysical analysis of the FGFR1 binding pocket is a cornerstone of modern drug discovery. By employing a suite of powerful techniques—including X-ray crystallography, surface plasmon resonance, and in vitro kinase assays—researchers can elucidate the molecular determinants of inhibitor potency and selectivity. This detailed understanding of how compounds like this compound interact with their target enables the rational design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of FGFR-driven cancers.

References

- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]